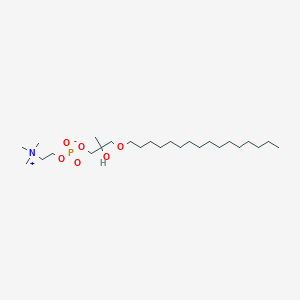
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as HTMAE-PC, is a phospholipid derivative that has received significant attention in the scientific community due to its unique properties. This compound has been found to have potential applications in various fields, including drug delivery, imaging, and biosensing.
Aplicaciones Científicas De Investigación
Phosphonic Acid in Research and Development
Phosphonic acid functional groups, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have significant applications in various research fields. The structural analogy of phosphonic acids with phosphate moieties contributes to their widespread use. Applications extend across multiple disciplines, including chemistry, biology, and physics. Phosphonic acids have been utilized for their bioactive properties (as drugs or pro-drugs), in bone targeting, in the design of supramolecular or hybrid materials, for surface functionalization, in analytical purposes, medical imaging, and as phosphoantigens. Various methods exist for synthesizing phosphonic acids, with the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure being particularly effective. The broad application spectrum and synthesis methods of phosphonic acids highlight their importance in scientific research and development (Sevrain et al., 2017).
Hydroxyapatite: A Multifunctional Material
Hydroxyapatite in Environmental Management
Hydroxyapatite (Ca10(PO4)6(OH)2), a calcium phosphate biomaterial, shows significant promise in treating air, water, and soil pollution. Its unique structure and properties, such as high adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it highly valuable in environmental management. Hydroxyapatite's potential in resource recovery further enhances its utility. Its applications span across adsorption for wastewater and soil treatment, showcasing the diverse mechanisms involved in the remediation process. Hydroxyapatite's role as a catalyst, photocatalyst, or active phase support in catalysis, highlights its multifaceted applications in environmental clean-up processes (Ibrahim et al., 2020).
Propiedades
Número CAS |
107560-67-8 |
|---|---|
Nombre del producto |
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C25H54NO6P |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
(3-hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(2,27)24-32-33(28,29)31-22-20-26(3,4)5/h27H,6-24H2,1-5H3 |
Clave InChI |
BZLKOORCGCYQJZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
Sinónimos |
1-O-hexadecyl-2-C-methyl-3-phosphatidylcholine 1-O-hexadecyl-2-C-methylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-sn-glycero-3-phosphocholine 2-methyl-lyso-PAF |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





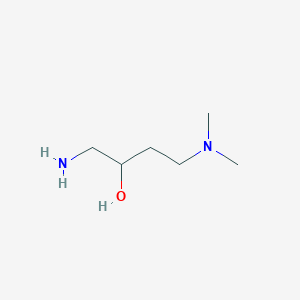
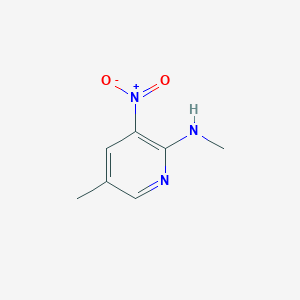

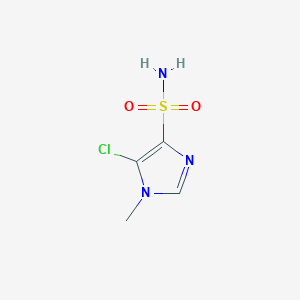
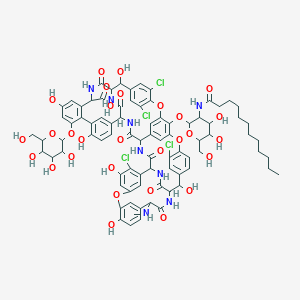

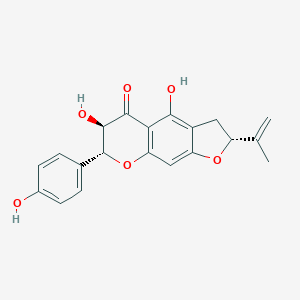
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

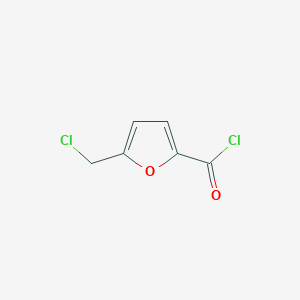

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)